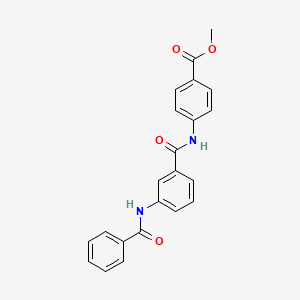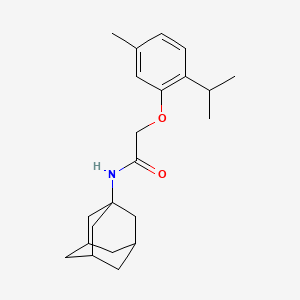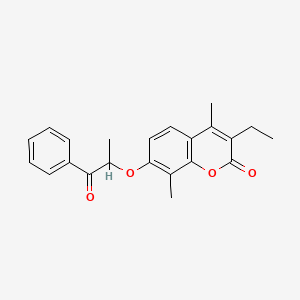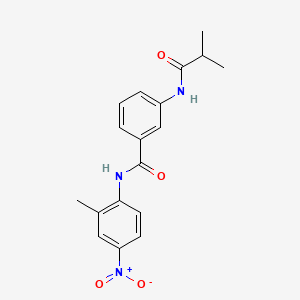![molecular formula C12H19N7O B4056551 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea](/img/structure/B4056551.png)
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea
概要
説明
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea is a complex organic compound that features both pyrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea typically involves the alkylation of pyrazoles and triazoles. One common method includes the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions . The resulting intermediate is then reacted with 1,5-dimethyl-1,2,4-triazole under similar conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can optimize the reaction parameters, such as temperature, pressure, and reactant concentrations, to scale up the production efficiently.
化学反応の分析
Types of Reactions
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes.
Medicine: Explored for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
作用機序
The mechanism of action of 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the triazole ring but shares similar chemical properties.
1,5-Dimethyl-1,2,4-triazole: Another analog that lacks the pyrazole ring but is used in similar applications.
Uniqueness
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea is unique due to the presence of both pyrazole and triazole rings, which confer enhanced stability and reactivity. This dual-ring structure allows for more versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O/c1-8-10(7-18(4)15-8)6-17(3)12(20)14-11-13-9(2)19(5)16-11/h7H,6H2,1-5H3,(H,14,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXJJPVDZSHCKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)NC2=NN(C(=N2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-methoxyethyl)(4-methylbenzyl)amino]propane-1,2-diol](/img/structure/B4056475.png)
![N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide](/img/structure/B4056483.png)


![N-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE](/img/structure/B4056500.png)
![5-chloro-4-[1-(2-ethoxyethyl)-4-phenyl-1H-imidazol-5-yl]-3-ethyl-1-methyl-1H-pyrazole](/img/structure/B4056506.png)
![N-cyclopentyl-N'-[2-(1H-1,2,4-triazol-1-yl)benzyl]succinamide](/img/structure/B4056519.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B4056523.png)
![2-{4-bromo-2-[(5-oxo-3-phenyl-4(5H)-isoxazolylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4056528.png)
![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4056536.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4056552.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B4056562.png)
